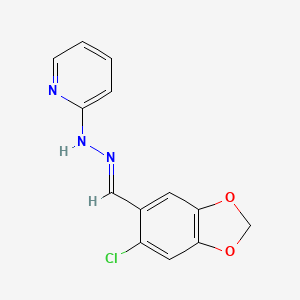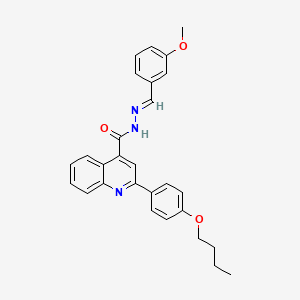
6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. The 2-pyridinylhydrazone moiety in this compound is known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways that regulate cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone have been extensively studied. The compound has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.
実験室実験の利点と制限
The advantages of using 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone in lab experiments include its ability to exhibit a range of biological activities, its relatively low toxicity, and its ease of synthesis. However, there are also some limitations to using this compound in lab experiments. For example, the compound may exhibit different biological activities depending on the cell type or tissue being studied. In addition, the compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone. One area of research is the development of more efficient synthesis methods for the compound, which could lead to increased yield and purity. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, arthritis, and viral infections. Additionally, more studies are needed to elucidate the mechanism of action of the compound and to determine its potential side effects and toxicity.
合成法
The synthesis of 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-pyridinylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the reaction conditions have been proposed to optimize the yield and purity of the product.
科学的研究の応用
6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent viral infections. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, arthritis, and viral infections.
特性
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-6-12-11(18-8-19-12)5-9(10)7-16-17-13-3-1-2-4-15-13/h1-7H,8H2,(H,15,17)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYBUQYOYMFDOZ-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)
![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)

![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)


![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)


![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)